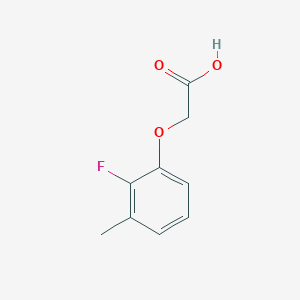
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organosulfur compound featuring an imidazole ring substituted with phenyl and trifluoromethylphenyl groups. It's notable for its unique reactivity and diverse applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through the following steps:
Preparation of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole through a cyclization reaction involving 3-(trifluoromethyl)benzaldehyde and phenylglyoxal in the presence of ammonium acetate.
Thiolation of the imidazole derivative using thioacetic acid or thiourea to introduce the thio group.
Alkylation of the resulting thio compound with 1-(2-chloroethyl)pyrrolidine in a basic medium to yield 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
Industrial Production Methods: : Scale-up of the above synthetic route for industrial production involves optimizing reaction conditions, including temperature control, solvent selection, and catalyst usage to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : Oxidation of the sulfur atom in the compound leads to sulfoxide and sulfone derivatives.
Reduction: : Reduction primarily affects the imidazole ring, yielding reduced imidazole compounds.
Substitution: : The compound undergoes electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Lewis acids such as aluminum chloride for substitution reactions.
Major Products Formed
Sulfoxides and sulfones from oxidation.
Reduced imidazole derivatives from reduction.
Substituted aromatic compounds from electrophilic substitution.
科学的研究の応用
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is extensively used in:
Chemistry: : As a reagent in synthetic organic chemistry for developing novel materials.
Biology: : In studying enzyme interactions and as a potential probe in biochemical assays.
Medicine: : As a lead compound in the development of drugs targeting specific enzymes and receptors.
Industry: : In the manufacture of fine chemicals and pharmaceuticals.
作用機序
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors, primarily through binding to active sites or allosteric sites.
Molecular Targets and Pathways
Enzymes: : Acts as an inhibitor or activator depending on the enzyme.
Receptors: : Modulates receptor activity, influencing downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-((5-phenyl-1-(3-methylphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
2-((5-phenyl-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
Uniqueness: : The trifluoromethyl group in 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone enhances its lipophilicity and metabolic stability, distinguishing it from other compounds with similar structures. This makes it a more attractive candidate in pharmaceutical applications.
特性
IUPAC Name |
2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3OS/c23-22(24,25)17-9-6-10-18(13-17)28-19(16-7-2-1-3-8-16)14-26-21(28)30-15-20(29)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITULRVCUDWKNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2459944.png)
![2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2459947.png)

![3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2459949.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2459951.png)


![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)
![6-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459958.png)



![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)
![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)
